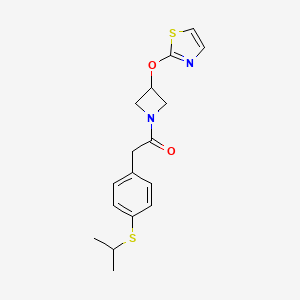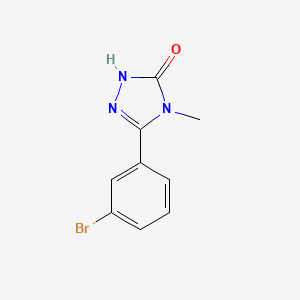![molecular formula C22H21FN2O3S B2960227 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide CAS No. 451500-01-9](/img/structure/B2960227.png)
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyl(methyl)sulfamoyl group, a fluorine atom, and a 4-methylphenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide typically involves multiple steps, including the introduction of the benzyl(methyl)sulfamoyl group, fluorination, and the formation of the benzamide core. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the fluorine atom via nucleophilic substitution reactions.
Amidation: Formation of the benzamide core through amidation reactions.
Sulfonation: Introduction of the benzyl(methyl)sulfamoyl group through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[benzyl(methyl)sulfamoyl]-2-chloro-N-(4-methylphenyl)benzamide
- 5-[benzyl(methyl)sulfamoyl]-2-bromo-N-(4-methylphenyl)benzamide
- 5-[benzyl(methyl)sulfamoyl]-2-iodo-N-(4-methylphenyl)benzamide
Uniqueness
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-16-8-10-18(11-9-16)24-22(26)20-14-19(12-13-21(20)23)29(27,28)25(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZGAXGVBMDYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenoxyethanone](/img/structure/B2960144.png)


![7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2960148.png)

![3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2960150.png)
![3-(4-chlorophenyl)-5-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2960152.png)


![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2960156.png)
![2-Cyclopentyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2960161.png)

![4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B2960166.png)
![2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2960167.png)
